2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide
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Overview
Description
The compound “2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide” is a derivative of pyrimidine . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Scientific Research Applications
Potential Antiasthma Agents
Compounds with structures similar to "2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-phenylacetamide" have been investigated for their potential as antiasthma agents. For instance, triazolo[1,5-c]pyrimidines have been synthesized and identified as active mediator release inhibitors in human basophil histamine release assays, suggesting their utility in treating asthma and related conditions (Medwid et al., 1990).
Antitumor and Antifolate Agents
Research has also focused on the synthesis of pyrimidine derivatives as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), indicating their potential as antitumor agents. These compounds have shown potent inhibitory activity, highlighting the pyrrolo[2,3-d]pyrimidine scaffold's conduciveness to dual DHFR-TS and tumor inhibitory activity (Gangjee et al., 2005; Gangjee et al., 2007).
Glutaminase Inhibitors for Cancer Treatment
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the core structure of interest, have been synthesized as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors show promise in attenuating the growth of human lymphoma B cells, both in vitro and in a mouse xenograft model, underscoring their potential in cancer treatment (Shukla et al., 2012).
Antimicrobial Applications
Novel pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety have been synthesized and evaluated for their antimicrobial activities. These studies have revealed that some derivatives exceed the activity of reference drugs, showing that modifications to the core structure can significantly impact antimicrobial efficacy (Alsaedi et al., 2019).
Mechanism of Action
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c19-17-15(27(24,25)14-9-5-2-6-10-14)11-20-18(22-17)26-12-16(23)21-13-7-3-1-4-8-13/h1-11H,12H2,(H,21,23)(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCELJYDZIHZAKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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